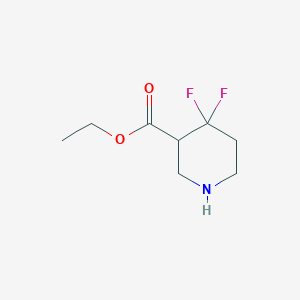

Ethyl 4,4-difluoropiperidine-3-carboxylate

Description

Significance of Fluorinated Piperidine (B6355638) Scaffolds in Organic Synthesis and Medicinal Chemistry

Fluorinated piperidine scaffolds are of immense interest in organic synthesis and medicinal chemistry due to the unique properties conferred by the fluorine atoms. The high electronegativity and small size of fluorine can lead to significant changes in a molecule's conformation, pKa, metabolic stability, and lipophilicity. These modifications can, in turn, enhance a drug candidate's potency, selectivity, and pharmacokinetic profile.

The introduction of a gem-difluoro group, as seen in 4,4-difluoropiperidine (B1302736) derivatives, is a particularly effective strategy. This modification can serve as a bioisostere for a carbonyl group or other functional groups, while also blocking a potential site of metabolism. This increased metabolic stability often leads to improved bioavailability and a longer duration of action for drug candidates.

In organic synthesis, fluorinated piperidines serve as versatile intermediates. The presence of the fluorine atoms can influence the reactivity of adjacent functional groups, allowing for selective chemical transformations. The development of efficient synthetic routes to these scaffolds is an active area of research, enabling the exploration of a wider range of chemical space in drug discovery programs. Their applications span various therapeutic areas, including the development of agents for neurological disorders and enzyme inhibitors.

Research Context of Ethyl 4,4-Difluoropiperidine-3-carboxylate

This compound is a heterocyclic compound that belongs to the class of fluorinated piperidine derivatives. Its structure features a piperidine ring substituted with two fluorine atoms at the 4-position and an ethyl carboxylate group at the 3-position. This specific arrangement of functional groups makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

While extensive research specifically detailing the synthesis and applications of this compound is not widely available in public literature, its importance can be inferred from the broader context of fluorinated piperidines in drug discovery. The presence of the gem-difluoro group suggests its utility in designing compounds with enhanced metabolic stability. The ethyl carboxylate group provides a convenient handle for further chemical modifications, allowing for the introduction of diverse substituents to explore structure-activity relationships.

The hydrochloride salt of this compound, this compound hydrochloride, is commercially available, indicating its use as a starting material in synthetic chemistry. Researchers can utilize this compound to construct novel molecular architectures for screening in various biological assays. Given the proven track record of fluorinated piperidines in medicinal chemistry, this compound represents a promising scaffold for the development of new drugs. A patent related to 4,4-difluoropiperidine compounds suggests the broader interest in this class of molecules for pharmaceutical development. google.com

Compound Properties

| Property | Value |

| Chemical Formula | C₈H₁₃F₂NO₂ |

| CAS Number (HCl Salt) | 1780607-50-2 |

| Molecular Weight (HCl Salt) | 229.65 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,4-difluoropiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO2/c1-2-13-7(12)6-5-11-4-3-8(6,9)10/h6,11H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZFFPLJSYELAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCCC1(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of Ethyl 4,4 Difluoropiperidine 3 Carboxylate

Reactions of the Ester Functional Group

The ester group in ethyl 4,4-difluoropiperidine-3-carboxylate is a versatile handle for chemical modification through several classical organic reactions.

Ester Hydrolysis and Formation of Carboxylic Acid Derivatives

The ethyl ester of this compound can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 4,4-difluoropiperidine-3-carboxylic acid. uni.lu This carboxylic acid serves as a key intermediate for the synthesis of other derivatives, such as amides, by reaction with amines in the presence of a suitable coupling agent.

Basic hydrolysis, often referred to as saponification, typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. masterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution mechanism. The resulting carboxylate salt is then protonated in a separate acidic workup step to afford the neutral carboxylic acid.

Acid-catalyzed hydrolysis is another common method, often employing a strong acid like hydrochloric acid or sulfuric acid in the presence of water. youtube.com This reaction is reversible and driven to completion by using a large excess of water.

Table 1: Representative Conditions for Ester Hydrolysis

| Reagents | Solvent | Temperature | Product |

| NaOH, H₂O | Ethanol (B145695)/Water | Reflux | 4,4-Difluoropiperidine-3-carboxylic acid sodium salt |

| HCl, H₂O | Water | Reflux | 4,4-Difluoropiperidine-3-carboxylic acid hydrochloride |

Esterification and Transesterification Reactions

While the parent compound is an ethyl ester, it can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the ethyl ester with a different alcohol (e.g., methanol, isopropanol) in excess. The equilibrium is driven towards the new ester by removing the ethanol as it is formed.

Direct esterification can be used to form the parent compound from 4,4-difluoropiperidine-3-carboxylic acid and ethanol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.org

Table 2: Examples of Transesterification Reactions

| Starting Ester | Alcohol | Catalyst | Product |

| This compound | Methanol | H₂SO₄ (catalytic) | Mthis compound |

| This compound | Isopropanol | Sodium isopropoxide | Isopropyl 4,4-difluoropiperidine-3-carboxylate |

Nucleophilic Acyl Substitution Mechanisms

The reactions of the ester group, including hydrolysis and transesterification, proceed through a nucleophilic acyl substitution mechanism. libretexts.orgkhanacademy.org This mechanism generally involves a two-step process: nucleophilic addition to the carbonyl carbon followed by elimination of the leaving group.

In the first step, a nucleophile attacks the electrophilic carbonyl carbon of the ester, breaking the π-bond and forming a tetrahedral intermediate. youtube.com In the second step, the tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the ethoxide (or another alkoxy group in transesterification) as the leaving group. libretexts.org The reactivity of the ester towards nucleophilic attack is influenced by both steric and electronic factors.

Under basic conditions, the nucleophile is typically a strong nucleophile like the hydroxide ion. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl group towards attack by a weaker nucleophile, such as water or an alcohol. youtube.comlibretexts.org

Reduction of Ester Moieties

The ester functional group can be reduced to a primary alcohol, yielding (4,4-difluoropiperidin-3-yl)methanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). harvard.educhemguide.co.uk The reaction proceeds through the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol. chemguide.co.uk

Alternative, more selective reducing agents like sodium borohydride (B1222165) (NaBH₄) in combination with certain additives or at elevated temperatures can also be employed for the reduction of esters. google.comnih.gov

Table 3: Conditions for the Reduction of the Ester Group

| Reducing Agent | Solvent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | (4,4-Difluoropiperidin-3-yl)methanol |

| Sodium Borohydride (NaBH₄) / Lithium Halide | Methanol or Ethanol | (4,4-Difluoropiperidin-3-yl)methanol |

Transformations Involving the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring is a nucleophilic center and can readily undergo various reactions to introduce substituents on the nitrogen atom.

Alkylation and Acylation Reactions

The nitrogen atom of the piperidine ring can be alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. researchgate.net The base is required to neutralize the hydrogen halide that is formed during the reaction. Common bases used for this purpose include potassium carbonate or triethylamine. The reaction proceeds via an SN2 mechanism where the nitrogen atom acts as the nucleophile.

Acylation of the piperidine nitrogen can be achieved by reacting the compound with acylating agents such as acid chlorides or acid anhydrides. This reaction is also typically carried out in the presence of a base to scavenge the acid byproduct. This leads to the formation of N-acyl derivatives, which are amides.

Table 4: Representative Alkylation and Acylation Reactions

| Reagent | Base | Solvent | Product |

| Methyl Iodide | K₂CO₃ | Acetonitrile (B52724) | Ethyl 1-methyl-4,4-difluoropiperidine-3-carboxylate |

| Benzyl Bromide | Triethylamine | Dichloromethane | Ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate |

| Acetyl Chloride | Triethylamine | Dichloromethane | Ethyl 1-acetyl-4,4-difluoropiperidine-3-carboxylate |

| Acetic Anhydride | Pyridine (B92270) | Dichloromethane | Ethyl 1-acetyl-4,4-difluoropiperidine-3-carboxylate |

Amide Bond Formation

The formation of an amide bond is a principal transformation for this compound, occurring at the C3-position's ethyl carboxylate group. This reaction involves the coupling of the carboxylate moiety (or its activated form) with a primary or secondary amine. luxembourg-bio.comresearchgate.net The fundamental process requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. researchgate.netnih.gov

Two primary pathways can be employed for this conversion:

Direct Aminolysis: This method involves the direct reaction of the ethyl ester with an amine. This process typically requires elevated temperatures and may use a catalyst to proceed at a reasonable rate. It is a more direct but potentially lower-yielding route depending on the amine's nucleophilicity.

Two-Step Hydrolysis and Coupling: A more common and versatile approach involves the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid (4,4-difluoropiperidine-3-carboxylic acid). This intermediate is then activated using a wide array of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or triphosgene-based activators, before being treated with the desired amine. luxembourg-bio.comnih.gov This method offers greater control and efficiency, particularly for less reactive amines or sensitive substrates. nih.gov

The reaction produces a new amide derivative, with the specific properties of the final molecule being determined by the "R" group of the reacting amine. This versatility makes this compound a valuable building block in medicinal chemistry.

| Reacting Amine | Chemical Structure of Amine | Resulting Amide Product | Reaction Pathway |

|---|---|---|---|

| Benzylamine | C₆H₅CH₂NH₂ | N-Benzyl-4,4-difluoropiperidine-3-carboxamide | Hydrolysis followed by coupling |

| Morpholine | C₄H₉NO | (4,4-Difluoropiperidin-3-yl)(morpholino)methanone | Hydrolysis followed by coupling |

| Aniline | C₆H₅NH₂ | 4,4-Difluoro-N-phenylpiperidine-3-carboxamide | Hydrolysis followed by coupling |

Reactivity of the Geminal Difluorine Moiety

The geminal difluorine group at the C4-position is a defining feature of the molecule, imparting significant chemical stability. The carbon-fluorine bond is the strongest single bond in organic chemistry, making the difluoro moiety highly resistant to cleavage. nih.gov This inherent stability means the geminal difluoro group does not typically participate in reactions under standard organic synthesis conditions. Unlike geminal dihalides involving heavier halogens like bromine or chlorine, which can undergo elimination or act as carbenoid precursors, the geminal difluoro group is exceptionally inert. libretexts.org

Substitution Reactions of Fluorine Atoms

Nucleophilic substitution of the fluorine atoms on the saturated piperidine ring is not a feasible reaction pathway under normal conditions. The high strength of the C-F bond, combined with the poor leaving group ability of the fluoride (B91410) anion (F-), makes these atoms exceptionally resistant to displacement by nucleophiles. tandfonline.com While fluorine can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions due to its ability to stabilize the intermediate Meisenheimer complex through a strong inductive effect, this mechanism is not applicable to saturated aliphatic systems like the piperidine ring. stackexchange.com Consequently, the geminal difluorine moiety is considered a stable substituent that does not undergo substitution reactions.

Impact of Fluorine on Ring Reactivity

While the fluorine atoms themselves are unreactive, their presence profoundly influences the reactivity of the rest of the molecule through powerful electronic and conformational effects. tandfonline.com

Electronic Effects: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I effect). nih.govtandfonline.com This effect significantly reduces the electron density throughout the piperidine ring, most notably at the nitrogen atom. The consequence is a marked decrease in the basicity of the piperidine nitrogen, as reflected by a lower pKa value compared to its non-fluorinated counterpart. tandfonline.com This reduction in basicity can improve a molecule's bioavailability by allowing for better membrane permeation. tandfonline.com

| Compound | pKa (Conjugate Acid) | Effect of Fluorination |

|---|---|---|

| Piperidine | ~11.2 | N/A |

| 4,4-Difluoropiperidine (B1302736) | 8.5 nih.gov | Significant decrease in basicity |

Conformational Effects: The substitution of hydrogen with fluorine can alter the conformational preferences of the piperidine ring. Studies on fluorinated piperidines have shown that fluorine substituents can favor an axial position due to stabilizing electrostatic (charge-dipole) interactions and hyperconjugation effects. researchgate.netnih.gov This conformational rigidity can be exploited in drug design to lock a molecule into a specific bioactive conformation. researchgate.net

Metabolic Stability: The strong C-F bonds enhance the metabolic stability of the molecule. The electron-withdrawing nature of fluorine can decrease the susceptibility of adjacent C-H bonds to metabolic oxidation by enzymes such as cytochrome P450. nih.govtandfonline.com

Advanced Analytical Characterization in Research on Ethyl 4,4 Difluoropiperidine 3 Carboxylate

Spectroscopic Methods for Structural Elucidation

Spectroscopy is the primary tool for determining the molecular structure of a newly synthesized compound. By probing how the molecule interacts with electromagnetic radiation, researchers can map its atomic framework and identify its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹⁹F-NMR, ¹³C APT NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For a fluorinated compound like Ethyl 4,4-difluoropiperidine-3-carboxylate, multi-nuclear NMR experiments, including ¹H, ¹⁹F, and ¹³C, are essential.

¹H-NMR (Proton NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms. The spectrum for this molecule is expected to show distinct signals for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and more complex, overlapping multiplets for the seven protons on the piperidine (B6355638) ring. The presence of fluorine atoms at the C4 position induces complex splitting patterns in the signals of adjacent protons (at C3 and C5) due to hydrogen-fluorine (H-F) coupling.

¹⁹F-NMR (Fluorine-19 NMR) is used specifically to analyze the fluorine atoms. Since the two fluorine atoms at the C4 position are chemically equivalent, they are expected to produce a single resonance. However, this signal would appear as a complex multiplet due to coupling with the neighboring protons on the C3 and C5 positions of the piperidine ring.

¹³C APT NMR (Carbon-13 Attached Proton Test NMR) reveals the number and electronic environment of the carbon atoms. An APT experiment further distinguishes between carbon atoms with odd (CH, CH₃) and even (C, CH₂) numbers of attached protons. The spectrum would show signals for the eight carbon atoms in the molecule, including the characteristic carbonyl carbon of the ester (around 170 ppm), the gem-difluorinated C4 carbon (which would appear as a triplet due to one-bond carbon-fluorine coupling), and the remaining carbons of the piperidine ring and the ethyl group. Two- and three-bond C-F couplings would also be observable for the C3 and C5 carbons, providing further structural confirmation.

| Technique | Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Features |

|---|---|---|---|---|

| ¹H-NMR | -OCH₂CH₃ | ~4.2 | Quartet (q) | Coupling to methyl protons. |

| -OCH₂CH₃ | ~1.3 | Triplet (t) | Coupling to methylene (B1212753) protons. | |

| Piperidine Ring Protons | ~2.0 - 3.5 | Multiplets (m) | Complex splitting due to H-H and H-F coupling. | |

| -NH | Broad, variable | Singlet (br s) | Position is solvent and concentration dependent. | |

| ¹⁹F-NMR | C(4)-F₂ | Variable | Multiplet (m) | Signal represents two equivalent fluorine atoms coupled to adjacent protons. |

| ¹³C APT NMR | C=O (Ester) | ~170 | Singlet (or triplet due to ²JCF) | Quaternary carbon, appears inverted in some APT experiments. |

| C(4)-F₂ | ~115-125 | Triplet (t) | Large one-bond C-F coupling (¹JCF). Quaternary carbon. | |

| -OCH₂CH₃ | ~61 | Positive Signal | CH₂ group. | |

| Piperidine Ring Carbons | ~30-55 | Positive/Negative Signals | CH and CH₂ groups. Signals for C3 and C5 will show splitting from C-F coupling. | |

| -OCH₂CH₃ | ~14 | Negative Signal | CH₃ group. |

Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum would provide clear evidence of its key structural features.

Key expected absorption bands include:

A moderate band around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

Bands in the 2850-2980 cm⁻¹ region due to C-H stretching of the alkyl portions of the molecule.

A very strong and sharp absorption band around 1730-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch of the ester group.

Strong bands in the 1000-1300 cm⁻¹ region, corresponding to the C-O stretching of the ester and the C-F stretching vibrations of the difluoro group.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3400 | Medium |

| C-H Stretch (Alkyl) | 2850 - 2980 | Medium-Strong |

| C=O Stretch (Ester) | 1730 - 1750 | Strong, Sharp |

| C-O Stretch (Ester) | 1150 - 1250 | Strong |

| C-F Stretch | 1000 - 1100 | Strong |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS, UHPLC-ESI(+) qTOF-MS)

High-Resolution Mass Spectrometry, often coupled with liquid chromatography and using a soft ionization technique like Electrospray Ionization (ESI), is the gold standard for confirming the elemental composition of a molecule. For this compound (molecular formula C₈H₁₃F₂NO₂), HR-MS can measure the molecular mass with extremely high precision (typically to within 5 ppm). chemscene.com In positive ion mode (ESI+), the compound is expected to be detected as the protonated molecule, [M+H]⁺. The experimentally measured exact mass of this ion would be compared to the calculated theoretical mass to confirm the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The high-energy electron ionization (EI) source used in GC-MS causes the molecule to fragment in a reproducible manner. Analysis of these fragments provides a "fingerprint" that can confirm the structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅) or cleavage of bonds adjacent to the carbonyl group. libretexts.org Ring fragmentation of the piperidine structure would also be expected.

| Parameter | Value | Method | Notes |

|---|---|---|---|

| Molecular Formula | C₈H₁₃F₂NO₂ | - | - |

| Molecular Weight (Monoisotopic) | 193.0911 g/mol | Calculation | Mass of the most abundant isotopes. |

| [M+H]⁺ Ion (for HR-MS) | 194.0989 m/z | Calculation | Expected ion in ESI(+) mode. |

| Potential EI Fragments (GC-MS) | 148 m/z | Fragmentation | Loss of ethoxy radical (•OC₂H₅). |

| 120 m/z | Fragmentation | Loss of the ethyl carboxylate group (•COOC₂H₅). | |

| Variable | Fragmentation | Fragments from piperidine ring cleavage. |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

While spectroscopy and mass spectrometry confirm a molecule's identity, chromatography is essential for assessing its purity. Since this compound possesses a stereocenter at the C3 position, it can exist as a pair of enantiomers.

Purity is typically determined using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A pure sample should ideally yield a single major peak in the chromatogram, with the purity often calculated as the percentage of the total peak area.

To determine the enantiomeric excess (e.e.), which measures the purity of a single enantiomer in a mixture, chiral chromatography is required. mdpi.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and emerge as two separate, resolved peaks. By comparing the integration (area) of the two peaks, the ratio of the enantiomers and thus the enantiomeric excess can be precisely calculated. This is a critical analysis in pharmaceutical research, where enantiomers can have vastly different biological activities. google.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the separation, identification, and quantification of individual components in a mixture. In the analysis of this compound, HPLC is primarily utilized to determine the purity of a sample and to monitor the progress of chemical reactions. A typical HPLC system employs a stationary phase, a high-pressure pump to propel the mobile phase, and a detector to visualize the analytes.

For a compound such as this compound, a reversed-phase HPLC method would likely be employed. This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

While the general principles of HPLC are well-established for compounds of this nature, specific, detailed research findings from the application of achiral HPLC for the analysis of this compound are not extensively documented in publicly available scientific literature. Therefore, a representative data table of such an analysis cannot be provided at this time.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

This compound possesses a chiral center at the C3 position of the piperidine ring, meaning it can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, their separation and analysis are of paramount importance. Chiral HPLC is the gold standard for separating enantiomers, employing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Research has been conducted on the chiral separation of the enantiomers of this compound. A notable method involves the use of a polysaccharide-based chiral stationary phase. The specific conditions for this separation are detailed in the table below.

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | CHIRALPAK® AD-H |

| Column Dimensions | 4.6 mm I.D. x 250 mm L |

| Mobile Phase | Hexane / Isopropanol (90/10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 35°C |

| Detection | UV at 210 nm |

| Retention Time (Enantiomer 1) | 10.3 minutes |

| Retention Time (Enantiomer 2) | 11.5 minutes |

This method demonstrates a successful baseline separation of the two enantiomers, allowing for their individual quantification and isolation for further studies.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. SFC is often considered a hybrid of gas and liquid chromatography, offering advantages such as high separation efficiency, fast analysis times, and reduced environmental impact due to lower solvent consumption.

In the context of pharmaceutical analysis, SFC is particularly well-suited for both achiral and chiral separations. For a compound like this compound, SFC could offer a more rapid and efficient alternative to HPLC for both purity assessment and enantiomeric separation. The use of various stationary phases and modifiers (co-solvents) allows for the fine-tuning of selectivity.

X-ray Diffraction for Solid-State Structure and Stereochemistry

X-ray diffraction is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For a chiral molecule such as this compound, single-crystal X-ray diffraction can unambiguously determine its solid-state structure, including bond lengths, bond angles, and, crucially, the absolute stereochemistry of the chiral center.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which the molecular structure can be elucidated. This technique is definitive in assigning the (R) or (S) configuration to a specific enantiomer, which is vital for understanding its interaction with biological targets.

While the synthesis and characterization of various fluorinated piperidine derivatives have been reported, including some crystal structures, specific X-ray diffraction data for this compound has not been published in the accessible scientific literature. Therefore, a table of crystallographic data for this specific compound cannot be provided.

Computational and Theoretical Investigations of Ethyl 4,4 Difluoropiperidine 3 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about molecular geometry, energy, and electronic properties.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry for studying the properties of molecules like Ethyl 4,4-difluoropiperidine-3-carboxylate.

A DFT study of this compound would typically begin with a conformational analysis to identify the most stable three-dimensional arrangements of the atoms. The piperidine (B6355638) ring can adopt several conformations, such as chair, boat, and twist-boat. For a substituted piperidine like this, the chair conformation is generally the most stable. The presence of the ethyl carboxylate and the gem-difluoro groups at positions 3 and 4, respectively, would influence the preference for axial or equatorial positioning of the substituents on the chair conformer.

Computational investigations on other fluorinated piperidines have shown that the preference for an axial or equatorial position of the fluorine atom is influenced by a combination of factors, including charge-dipole interactions, hyperconjugation, and solvation effects. nih.govresearchgate.net For this compound, DFT calculations would elucidate the relative energies of the different conformers, providing insight into their populations at thermal equilibrium.

Furthermore, DFT is used to calculate key electronic properties that govern the molecule's reactivity and intermolecular interactions. These properties include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Electron Density Distribution: This determines the distribution of charge across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the electron density surface, which is useful for predicting how the molecule will interact with other charged or polar species.

Illustrative Data from a Hypothetical DFT Study:

The following table represents the kind of data that would be generated from a DFT study on the two most likely chair conformers of this compound (with the ethyl carboxylate group in the equatorial and axial positions).

| Property | Conformer A (Equatorial COOEt) | Conformer B (Axial COOEt) |

| Relative Energy (kcal/mol) | 0.00 | +2.5 |

| Dipole Moment (Debye) | 3.1 | 2.8 |

| HOMO Energy (eV) | -7.2 | -7.4 |

| LUMO Energy (eV) | -0.5 | -0.3 |

| HOMO-LUMO Gap (eV) | 6.7 | 7.1 |

Note: The data in this table is illustrative and not based on a published study of this compound.

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com An MD simulation provides detailed information on the conformational dynamics and thermodynamic properties of a system. mdpi.com

For this compound, an MD simulation would typically be performed to understand its behavior in a condensed phase, such as in a solvent like water or in a biological environment. The simulation would start with an initial configuration of the molecule, often obtained from a DFT optimization, placed in a simulation box with the chosen solvent molecules. The forces on each atom are calculated using a force field, and Newton's equations of motion are integrated to propagate the system forward in time, generating a trajectory of atomic positions and velocities.

Analysis of the MD trajectory can reveal:

Conformational Flexibility: How the piperidine ring and its substituents move and interconvert between different conformations.

Solvation Structure: How solvent molecules arrange around the solute and the nature of the intermolecular interactions, such as hydrogen bonds.

Dynamical Properties: Time-dependent properties like diffusion coefficients and rotational correlation times.

MD simulations are particularly valuable in drug discovery for studying how a ligand like this compound might interact with a biological target, such as a protein. rsc.org The simulation can provide insights into the binding mode, the stability of the ligand-protein complex, and the key interactions that contribute to binding affinity. rsc.org

In Silico Prediction of Reactivity and Selectivity

In silico methods for predicting reactivity and selectivity use computational models to estimate how a molecule will behave in a chemical reaction without performing the experiment. These predictions are often based on the electronic properties calculated using quantum chemical methods like DFT.

For this compound, these methods could be used to predict:

Sites of Reactivity: By analyzing the electron density, MEP, and frontier molecular orbitals (HOMO and LUMO), one can identify the most likely sites for nucleophilic or electrophilic attack. For instance, the carbonyl carbon of the ester is an electrophilic site, while the nitrogen atom is a potential nucleophilic and basic site.

Reaction Mechanisms: Computational methods can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of the most favorable reaction pathway and the prediction of reaction kinetics.

Selectivity: In cases where a reaction can lead to multiple products (e.g., regioselectivity or stereoselectivity), computational models can predict the product distribution by comparing the activation energies of the competing pathways.

Illustrative Reactivity Indices:

The following table shows hypothetical reactivity indices for selected atoms in this compound, which would be calculated to predict reactivity.

| Atom/Region | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack | Mulliken Atomic Charge |

| Piperidine Nitrogen | 0.05 | 0.12 | -0.45 |

| Carbonyl Carbon (Ester) | 0.18 | 0.02 | +0.60 |

| Carbonyl Oxygen (Ester) | 0.03 | 0.15 | -0.55 |

Note: The data in this table is for illustrative purposes and not derived from an actual computational study of the target molecule.

Data Management and Open Science Initiatives in Computational Chemistry

The vast amount of data generated by computational chemistry studies necessitates robust data management practices and a move towards open science. oscars-project.eunumberanalytics.com Open science aims to make scientific research, data, and dissemination accessible to all levels of society. electrochem.org

For computational studies on molecules like this compound, proper data management would involve:

Organized Data Storage: Storing input files, output files, and analysis scripts in a structured and well-documented manner.

Metadata: Annotating data with sufficient metadata (e.g., computational method, basis set, software version) to ensure it is Findable, Accessible, Interoperable, and Reusable (FAIR principles). oscars-project.eu

Data Sharing: Depositing data in open repositories to allow for verification of results and reuse of the data by other researchers.

Several open science initiatives and platforms are relevant to computational chemistry:

ioChem-BD: A digital repository designed to manage, store, and publish computational chemistry datasets. oscars-project.euoscars-project.eu It provides a platform for researchers to share their data in a FAIR format, fostering transparency and collaboration. oscars-project.eu

Open-Source Software: The use of open-source software in computational chemistry promotes transparency and allows the community to contribute to the development of new methods.

Preprint Servers: Platforms like ChemRxiv allow researchers to share their findings openly before or alongside peer review, accelerating the dissemination of scientific knowledge.

Adhering to open science principles in computational studies of molecules like this compound would enhance the reproducibility and impact of the research, contributing to a more collaborative and efficient scientific ecosystem. numberanalytics.com The European Research Council (ERC) also advocates for open research data and data management plans to make research data publicly available when possible. fau.eu

Research Applications and Utility of Ethyl 4,4 Difluoropiperidine 3 Carboxylate in Medicinal and Organic Chemistry

Development of Fluorinated Scaffolds in Drug Discovery

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance their pharmacological profiles. Ethyl 4,4-difluoropiperidine-3-carboxylate is a key component in the development of fluorinated scaffolds for drug discovery, offering several advantages.

Role in Enhanced Metabolic Stability and Lipophilicity

The introduction of a gem-difluoro group, as seen in the 4,4-difluoropiperidine (B1302736) scaffold, is a well-established method for improving the metabolic stability of a drug molecule. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the drug.

Furthermore, fluorine substitution can modulate the lipophilicity of a molecule, which is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The difluoropiperidine moiety can enhance a compound's ability to permeate biological membranes, a desirable trait for many drug candidates. Research on related 4,4-difluoropiperidine ether analogs has shown a significant improvement in the calculated logP (cLogP) values, which is a measure of lipophilicity.

Design of Ligands for Specific Biological Targets (e.g., Dopamine (B1211576) D4 Receptors)

The 4,4-difluoropiperidine scaffold has been successfully employed in the design of potent and selective ligands for various biological targets, including the dopamine D4 receptor. The dopamine D4 receptor is implicated in several neurological and psychiatric disorders, making it an attractive target for drug development.

A novel series of 4,4-difluoropiperidine ether-based compounds have been discovered and characterized as dopamine D4 receptor antagonists. google.com Structure-activity relationship (SAR) studies of these compounds have led to the identification of molecules with exceptional binding affinity for the D4 receptor and high selectivity over other dopamine receptor subtypes. google.com Although these studies did not directly utilize this compound as the starting material, it represents a valuable building block for the synthesis of analogous and potentially improved D4 receptor ligands. The ethyl carboxylate group can be readily converted to other functional groups, allowing for the exploration of a wider chemical space and the optimization of ligand-receptor interactions.

Below is a table summarizing the binding affinities of some 4,4-difluoropiperidine ether analogs at the dopamine D4 receptor.

| Compound | R Group | Ki (nM) for D4 Receptor |

| 8b | 3,4-difluorophenyl | 5.5 |

| 8c | 3-methylphenyl | 13 |

| 8e | phenyl | 27 |

| 8d | 4-chlorophenyl | 53 |

Data sourced from research on 4,4-difluoropiperidine ether analogs.

Contribution to Diverse Pharmacological Activities

The incorporation of the 4,4-difluoropiperidine moiety, for which this compound is a key precursor, can contribute to a wide range of pharmacological activities. The unique electronic properties of fluorine can influence the pKa of nearby functional groups, affecting the binding affinity of a molecule to its target protein. The stability and conformational preferences imparted by the difluorinated ring can also play a crucial role in optimizing the pharmacological profile of a drug candidate. The versatility of the piperidine (B6355638) scaffold itself is well-documented, with derivatives exhibiting activities as analgesics, anti-inflammatory agents, and central nervous system modulators. The addition of the difluoro group can further enhance these properties, leading to the development of novel therapeutics with improved efficacy and safety profiles.

Precursor for Advanced Fluorinated Compounds

This compound is a valuable precursor for the synthesis of more complex and advanced fluorinated compounds. The ethyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form a diverse library of amides. Alternatively, the ester can be reduced to a primary alcohol, which can be further functionalized. The secondary amine of the piperidine ring can also be derivatized, allowing for the introduction of a wide range of substituents. These transformations enable chemists to build upon the 4,4-difluoropiperidine core to create novel molecules with tailored properties for specific applications in materials science, agrochemicals, and pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4,4-difluoropiperidine-3-carboxylate, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves fluorination at the piperidine ring’s 4-position using reagents like SF₄ under controlled temperatures (40–60°C) and inert atmospheres. A key intermediate, such as ethyl 4-oxopiperidine-3-carboxylate, is first prepared, followed by fluorination. Reaction efficiency depends on stoichiometric ratios (SF₄:substrate ≈ 2:1) and solvent selection (e.g., dichloromethane). Post-fluorination, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (~60–75%) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- ¹H NMR : Look for splitting patterns due to fluorine coupling. For example, the ethyl ester group shows a quartet at δ 4.16 ppm (J = 7.1 Hz), while piperidine protons exhibit complex splitting (e.g., δ 2.96 ppm, tt, J = 12.0, 5.6 Hz) .

- ¹⁹F NMR : Two equivalent fluorine atoms at the 4-position produce a singlet near δ -120 to -130 ppm .

- IR Spectroscopy : Stretching vibrations for C=O (ester) appear at ~1730 cm⁻¹, and C-F bonds at ~1100–1200 cm⁻¹ .

Q. What are the critical physicochemical properties (e.g., solubility, stability) of this compound that influence its handling and application in biological assays?

- Methodological Answer : The compound’s solubility in polar solvents (e.g., ethanol, DMSO) facilitates its use in biological assays, while its stability under acidic conditions requires storage at -20°C in anhydrous environments. Hydrolysis of the ester group in aqueous buffers (pH > 8) necessitates pH-controlled experiments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing fluorinated piperidine derivatives like this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering) or solvent interactions. Use variable-temperature NMR to assess conformational flexibility. For ambiguous signals, compare experimental ¹H-¹³C HSQC spectra with DFT-calculated chemical shifts to validate assignments .

Q. What strategies are recommended for analyzing the stereochemical outcomes of fluorination reactions in the synthesis of this compound?

- Methodological Answer : Fluorination with SF₄ typically yields cis-difluorinated products due to steric constraints. Confirm stereochemistry via NOESY (nuclear Overhauser effect spectroscopy) or X-ray crystallography. For example, crystallographic data (bond angles ~109.5° for sp³ carbons) can confirm chair conformations in the piperidine ring .

Q. How can computational chemistry methods be integrated with experimental data to predict the reactivity and interaction mechanisms of this compound in medicinal chemistry applications?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with biological targets like enzymes. Optimize force-field parameters for fluorine’s electronegativity. Validate predictions with in vitro assays (e.g., IC₅₀ measurements for kinase inhibition) .

Q. What are the challenges in crystallizing this compound derivatives, and how can SHELX programs be utilized in their structural determination?

- Methodological Answer : Fluorine’s small atomic radius and high electron density complicate X-ray diffraction. Use SHELXD for phase determination and SHELXL for refinement. For twinned crystals, apply the TWIN/BASF commands in SHELXL to model overlapping lattices. High-resolution data (d < 1.0 Å) improves fluorine positional accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.